molecular formula C25H33N3O3 B14980135 5-({4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14980135
M. Wt: 423.5 g/mol
InChI Key: OCKOPTJOUWDQMT-UHFFFAOYSA-N
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Description

5-({4-[(CYCLOHEPTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole core, a cycloheptylamino group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(CYCLOHEPTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of a methoxyphenol derivative with a suitable leaving group on the benzodiazole core.

    Attachment of the Cycloheptylamino Group: This is typically done through reductive amination, where a cycloheptylamine reacts with an aldehyde or ketone precursor to form the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a phenol, while reduction of the benzodiazole core can yield dihydrobenzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzodiazole core and the cycloheptylamino group suggests possible activity as a central nervous system agent or an anti-inflammatory compound.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5-({4-[(CYCLOHEPTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its benzodiazole core and cycloheptylamino group. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 1,3-benzodiazole and its derivatives share the benzodiazole core and may exhibit similar chemical properties.

    Cycloheptylamino Compounds: Compounds containing the cycloheptylamino group, such as cycloheptylamine, may have similar biological activities.

Uniqueness

The uniqueness of 5-({4-[(CYCLOHEPTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of structural features, which may confer distinct chemical and biological properties not found in other compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

5-[[4-[(cycloheptylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C25H33N3O3/c1-27-21-12-10-19(14-22(21)28(2)25(27)29)17-31-23-13-11-18(15-24(23)30-3)16-26-20-8-6-4-5-7-9-20/h10-15,20,26H,4-9,16-17H2,1-3H3

InChI Key

OCKOPTJOUWDQMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC4CCCCCC4)OC)N(C1=O)C

Origin of Product

United States

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